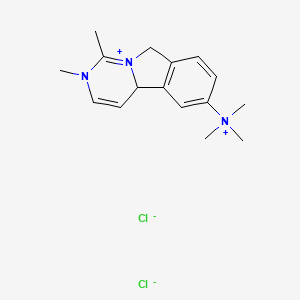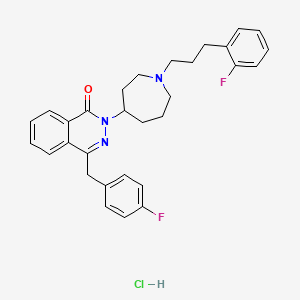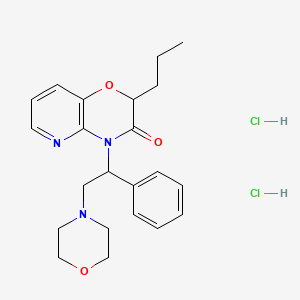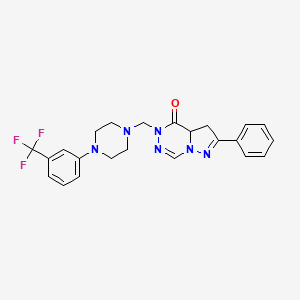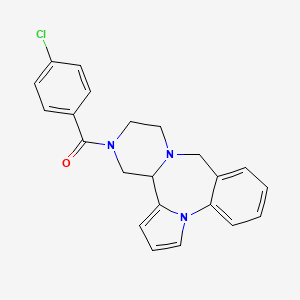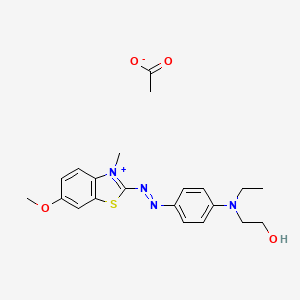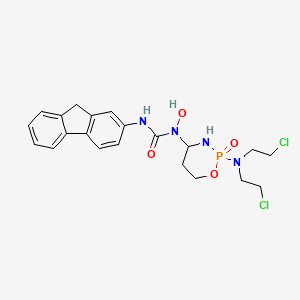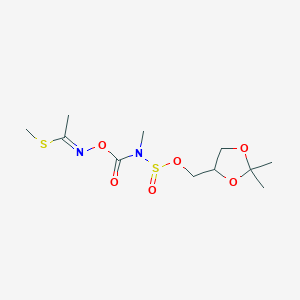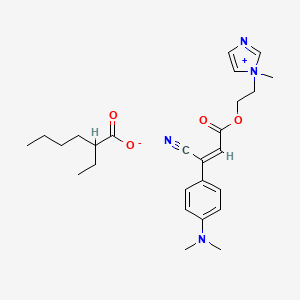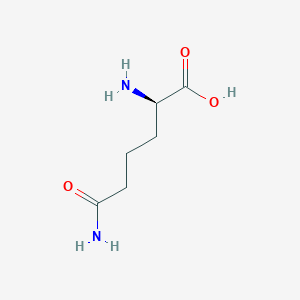
6-Oxo-D-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-D-lysine is a derivative of the amino acid lysine, characterized by the presence of a keto group at the sixth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-D-lysine typically involves the oxidation of D-lysine. One common method includes the use of oxidizing agents such as oxone (potassium peroxymonosulfate) in an acetic acid/sodium acetate buffered medium. The reaction is carried out at a controlled temperature to ensure the selective oxidation of the amino group at the sixth carbon position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-D-lysine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the keto group back to an alcohol group.
Substitution: The keto group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxone in acetic acid/sodium acetate buffer.
Reduction: Sodium borohydride or other mild reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Conversion to 6-hydroxy-D-lysine.
Substitution: Formation of various substituted lysine derivatives.
Scientific Research Applications
6-Oxo-D-lysine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism by which 6-Oxo-D-lysine exerts its effects involves its interaction with various enzymes and metabolic pathways. It can act as an inhibitor of enzymes that utilize lysine as a substrate, thereby affecting the metabolic processes that rely on lysine. The presence of the keto group allows it to form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
6-Diazo-5-oxo-L-norleucine: A glutamine antagonist with similar structural features but different biological activities.
Pipecolic acid: Another lysine derivative with distinct metabolic pathways and applications.
Uniqueness: 6-Oxo-D-lysine is unique due to its specific keto group at the sixth carbon position, which imparts distinct chemical reactivity and biological activity compared to other lysine derivatives
Properties
CAS No. |
14258-23-2 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2R)-2,6-diamino-6-oxohexanoic acid |
InChI |
InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m1/s1 |
InChI Key |
YZJSUQQZGCHHNQ-SCSAIBSYSA-N |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CC(=O)N |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


